molecular formula C8H18N2O B1385192 3-(Tert-butylamino)-N-methylpropanamide CAS No. 1040689-89-1

3-(Tert-butylamino)-N-methylpropanamide

Cat. No.: B1385192
CAS No.: 1040689-89-1
M. Wt: 158.24 g/mol
InChI Key: BYXWOEOSOZHQLW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The systematic nomenclature of this compound reflects the compound's complex structural architecture and provides insight into its classification within the broader chemical taxonomy. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is designated as this compound, indicating a propanamide backbone with a tert-butylamino substituent at the 3-position and N-methylation of the terminal amide nitrogen. Alternative nomenclature systems describe this compound as N-methyl-3-(tert-butylamino)propanamide or N-methyl-N³-(2-methyl-2-propanyl)-β-alaninamide, emphasizing different aspects of its structural organization. The compound's Chemical Abstracts Service registry provides additional naming conventions that highlight its relationship to both β-alanine and tert-butylamine precursors.

From a structural classification perspective, this compound belongs to several overlapping chemical categories that define its properties and potential applications. Primarily, the compound is classified as a substituted alaninamide derivative, specifically a β-alaninamide due to the three-carbon separation between the amino and carboxyl functional groups. The presence of the tert-butylamino substituent places it within the category of secondary amines, while the N-methylated amide terminus identifies it as a tertiary amide derivative. This dual amine-amide functionality creates a compound with unique chemical properties that distinguish it from simpler amino acid derivatives.

Classification Parameter Category Specific Designation
Primary Chemical Class Amino Acid Derivative β-Alaninamide
Functional Group Classification Secondary Amine/Tertiary Amide Substituted Aminoamide
Molecular Formula C₈H₁₈N₂O Branched Alkylaminoamide
Structural Framework Propanamide Backbone 3-Substituted N-Methylated
Stereochemical Features Achiral No Stereogenic Centers

The molecular architecture of this compound can be described using several complementary structural descriptors that emphasize different aspects of its chemical organization. The SMILES notation CNC(=O)CCNC(C)(C)C provides a linear representation of the molecular connectivity, clearly indicating the branching pattern and functional group arrangement. The compound's InChI representation offers a more detailed structural description that includes stereochemical information, although this particular molecule lacks chiral centers due to the symmetrical nature of the tert-butyl substituent. These various nomenclature and classification systems collectively provide a comprehensive framework for understanding the compound's position within the broader landscape of organic chemistry and facilitate communication among researchers working with related molecular structures.

Historical Context in Organic Chemistry

The historical development of this compound and related aminopropanamide derivatives reflects the broader evolution of amino acid modification chemistry throughout the latter half of the twentieth century. The foundational work in this area can be traced to early investigations into β-alanine chemistry, where researchers first recognized the potential for creating novel bioactive compounds through systematic modification of the basic amino acid framework. The introduction of bulky alkyl substituents, particularly tert-butyl groups, emerged as a significant synthetic strategy during the 1970s and 1980s, when medicinal chemists began exploring how steric bulk could influence both pharmacokinetic properties and receptor selectivity in bioactive molecules.

The specific development of aminopropanamide derivatives gained momentum in the 1990s with the recognition that compounds in this chemical space exhibited promising anticonvulsant activity. Seminal research published in the Journal of Medicinal Chemistry described the synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives, establishing the theoretical framework for understanding structure-activity relationships within this chemical family. This work demonstrated that strategic modifications to the amino acid backbone could yield compounds with enhanced potency and improved therapeutic indices compared to existing anticonvulsant agents. The success of these early investigations provided the impetus for continued research into aminopropanamide chemistry and established the foundation for the development of more sophisticated derivatives.

Contemporary research efforts have built upon these historical foundations to create increasingly complex aminopropanamide derivatives with enhanced pharmacological properties. Recent work has focused on the development of alaninamide derivatives designed using combinatorial chemistry approaches, yielding compounds with potent and broad-spectrum activity in seizure models. These investigations have demonstrated that compounds such as those designated as compound 26 and compound 28 in recent publications exhibit significant anticonvulsant activity with effective dose values ranging from 12.1 to 64.3 milligrams per kilogram in various animal models. The historical progression from simple amino acid modifications to sophisticated pharmaceutical intermediates illustrates the maturation of this research area and its continued relevance to modern drug discovery efforts.

The evolution of synthetic methodologies for preparing aminopropanamide derivatives has paralleled their pharmacological development, with researchers developing increasingly efficient and selective synthetic routes. Early synthetic approaches often relied on multi-step procedures involving protection and deprotection strategies, while contemporary methods have embraced more streamlined approaches that minimize synthetic complexity. The development of improved synthetic methodologies has facilitated the preparation of larger libraries of aminopropanamide derivatives, enabling systematic structure-activity relationship studies that have enhanced our understanding of the factors governing biological activity within this chemical family. This historical progression demonstrates the iterative nature of chemical research, where advances in synthetic methodology enable more sophisticated pharmacological investigations, which in turn drive the development of new synthetic approaches.

Position in the Aminopropanamide Chemical Space

This compound occupies a distinctive position within the aminopropanamide chemical space, representing a specific structural archetype that bridges simple amino acid derivatives with more complex pharmaceutical intermediates. The compound's structural features place it within a subset of aminopropanamides characterized by the presence of bulky alkyl substituents and N-methylated amide functionalities, distinguishing it from simpler derivatives such as 3-amino-N-methylpropanamide, which lacks the tert-butyl substitution. This structural differentiation is significant because the introduction of the tert-butyl group fundamentally alters the compound's physicochemical properties, including its lipophilicity, conformational flexibility, and potential for intermolecular interactions.

Comparative analysis of this compound with related compounds in the aminopropanamide chemical space reveals important structure-activity relationships that guide rational drug design efforts. For example, comparison with 3-(sec-butylamino)-N-methylpropanamide demonstrates how subtle changes in the alkyl substitution pattern can influence molecular properties. The sec-butyl derivative possesses the same molecular formula (C₈H₁₈N₂O) but exhibits different conformational preferences due to the linear rather than branched nature of the sec-butyl group. Similarly, comparison with 3-(4-tert-butylanilino)-N-methylpropanamide illustrates how the incorporation of aromatic functionality can dramatically alter the compound's chemical behavior and potential biological activity. These structural comparisons highlight the importance of systematic structural modification in optimizing compound properties for specific applications.

Compound Name Molecular Formula Key Structural Features Notable Properties
This compound C₈H₁₈N₂O Branched alkyl, achiral High steric bulk, conformational constraint
3-(sec-butylamino)-N-methylpropanamide C₈H₁₈N₂O Linear alkyl, chiral center Reduced steric bulk, increased flexibility
3-amino-N-methylpropanamide C₄H₁₀N₂O Primary amine, minimal substitution High polarity, hydrogen bonding potential
3-(4-tert-butylanilino)-N-methylpropanamide C₁₄H₂₁NO Aromatic substitution Enhanced lipophilicity, π-π interactions

The position of this compound within the broader aminopropanamide chemical space is further defined by its relationship to established pharmaceutical agents and research compounds. Recent investigations into alaninamide derivatives with anticonvulsant activity have identified structural features that are critical for biological activity, including the importance of specific substitution patterns and the role of amide N-methylation in enhancing pharmacological properties. These studies have demonstrated that compounds incorporating tert-butyl substituents often exhibit enhanced metabolic stability and improved blood-brain barrier penetration compared to their less substituted analogs, highlighting the strategic importance of this structural modification.

Properties

IUPAC Name

3-(tert-butylamino)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)10-6-5-7(11)9-4/h10H,5-6H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXWOEOSOZHQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Direct Amidation

This method involves the direct reaction of 3-(tert-butylamino)propan-1-ol with N-methylamine and a carboxylic acid derivative, typically in the presence of a coupling agent.

Reagents Conditions Yield
3-(tert-butylamino)propan-1-ol Coupling agent (e.g., EDCI), N-methylamine, DCM Variable

Method 2: Two-Step Synthesis via Carbamate Intermediate

This approach involves first converting the alcohol into a carbamate, followed by its conversion into the desired amide.

Step Reagents Conditions Yield
1 3-(tert-butylamino)propan-1-ol, Phosgene or COCl2, Et3N DCM, 0°C to rt High
2 Carbamate intermediate, N-methylamine, TBD or Et3N Toluene, 75°C Moderate to High

Detailed Synthesis Procedures

Direct Amidation Method

  • Preparation of 3-(tert-butylamino)propan-1-ol : This can be achieved through the reaction of 3-bromopropan-1-ol with tert-butylamine in the presence of a base.
  • Amidation : React 3-(tert-butylamino)propan-1-ol with N-methylamine and a carboxylic acid derivative (e.g., acetic acid ) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Two-Step Synthesis via Carbamate Intermediate

  • Carbamate Formation : Treat 3-(tert-butylamino)propan-1-ol with phosgene or COCl2 in the presence of Et3N to form the carbamate intermediate.
  • Conversion to Amide : React the carbamate with N-methylamine in the presence of a base like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or Et3N .

Analysis and Purification

After synthesis, the crude product is typically purified using chromatographic techniques such as column chromatography or recrystallization. Analysis can be performed using NMR (Nuclear Magnetic Resonance) spectroscopy and HRMS (High-Resolution Mass Spectrometry) to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylamino)-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(Tert-butylamino)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butylamino)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to beta-adrenergic receptors, mediating the activation of adenylate cyclase through G protein-coupled signaling pathways. This interaction can lead to various physiological effects, such as bronchodilation and increased heart rate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-(tert-butylamino)-N-methylpropanamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
This compound C₈H₁₇N₂O 157.23 tert-Butylamino, N-methyl Potential β-adrenoceptor antagonism
3-(Dimethylamino)-N,N-dimethylpropanamide C₇H₁₆N₂O 144.21 Dimethylamino, N,N-dimethyl Enhanced solubility
3-(Azepan-3-yl)-N-methylpropanamide C₁₀H₂₀N₂O 184.3 Azepane ring Discontinued lab reagent
3-(1H-Indol-3-yl)-N-methylpropanamide C₁₂H₁₄N₂O 202.25 Indole ring Natural occurrence in mushrooms
3-(4-Methoxyphenyl)-N-methylpropanamide C₁₁H₁₅NO₂ 193.24 4-Methoxyphenyl 88% synthesis conversion rate
2-(tert-Butylamino)-N-(3-chlorophenyl)acetamide C₁₂H₁₇ClN₂O 240.73 Chlorophenyl, acetamide Halogen-mediated bioactivity

Functional and Pharmacological Differences

Substituent Effects on Bioactivity
  • Indole and Phenyl Derivatives : The indole ring in 3-(1H-indol-3-yl)-N-methylpropanamide enables π-π stacking interactions with biological targets, while the 4-methoxyphenyl group in ’s compound enhances electronic effects for hydrogen bonding .
Pharmacokinetic Considerations

    Biological Activity

    3-(Tert-butylamino)-N-methylpropanamide, with the chemical formula C8H18N2O and CAS number 1040689-89-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and detailed research findings.

    Chemical Structure and Properties

    The compound features a tert-butyl group attached to an amino group and a methylpropanamide structure. This unique configuration contributes to its solubility and reactivity, making it suitable for various biological interactions.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to significant biological responses, including enzyme inhibition and receptor modulation.

    Biological Activities

    Research indicates that this compound exhibits a range of biological activities:

    1. Anticancer Activity

    Studies have demonstrated that this compound has significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing potent activity with IC50 values in the micromolar range.

    Cell LineCompound Concentration (µM)IC50 Value (µM)
    MCF70.512.50
    A5490.326.00

    In these studies, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment.

    2. Anti-inflammatory Effects

    The compound also shows anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. In vitro assays have demonstrated that it effectively reduces levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in treating inflammatory diseases.

    3. Antimicrobial Activity

    Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. This suggests its potential as an antibacterial agent, warranting further investigation into its efficacy against resistant strains.

    Case Studies

    Several case studies have highlighted the therapeutic potential of this compound:

    • Case Study 1: Anticancer Efficacy
      A study involving the treatment of MCF7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to a significant decrease in cell viability compared to untreated controls.
    • Case Study 2: Inhibition of Inflammatory Cytokines
      In a model of acute inflammation, administration of this compound resulted in a marked reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, demonstrating its potential as an anti-inflammatory agent.

    Q & A

    Basic: What are the established synthetic routes for 3-(tert-butylamino)-N-methylpropanamide, and what key reaction parameters influence yield?

    Answer:
    The compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting tert-butylamine with a suitably activated propanamide derivative (e.g., bromopropanamide intermediates). Key parameters include:

    • Temperature control : Maintaining 0–5°C during amine alkylation to suppress side reactions .
    • Coupling agents : Use of carbodiimides (e.g., EDC) or mixed anhydrides to activate carboxylic acids for amide bond formation .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .

    Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

    Answer:

    • NMR spectroscopy : 1^1H and 13^13C NMR to confirm tert-butyl (-C(CH3_3)3_3) and N-methyl (-NCH3_3) groups. Compare chemical shifts with reference compounds .
    • GC/MS : For purity assessment and detection of volatile byproducts (e.g., residual tert-butylamine) .
    • X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding patterns .

    Basic: What are the documented solubility characteristics and appropriate solvent systems for this compound?

    Answer:

    • Polar solvents : Soluble in methanol, DMSO, and dichloromethane (>10 mg/mL at 25°C).
    • Aqueous solubility : Limited (<1 mg/mL in water); use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
    • Extraction : Supported liquid extraction (SLE) with ethyl acetate improves recovery from aqueous matrices .

    Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of tertiary amine-containing propanamides?

    Answer:

    • Catalyst screening : Test palladium or copper catalysts for selective coupling to reduce undesired dimerization .
    • pH control : Maintain alkaline conditions (pH 8–9) during amine addition to prevent protonation of the nucleophile .
    • In-line monitoring : Use FTIR or LC-MS to track reaction progress and terminate before side reactions dominate .

    Advanced: What strategies resolve discrepancies in reported stability profiles under different storage conditions?

    Answer:

    • For hygroscopic degradation : Store under inert gas (argon) at -20°C in amber glass vials to limit moisture and light exposure .
    • Accelerated stability studies : Conduct stress testing (40°C/75% RH for 4 weeks) and compare degradation products via HPLC-MS .

    Advanced: What computational modeling approaches predict the compound’s interaction with biological targets (e.g., kinases)?

    Answer:

    • Docking simulations : Use AutoDock Vina to model binding to ATP pockets in kinases, focusing on tert-butyl group hydrophobicity .
    • MD simulations : Analyze conformational stability of the propanamide backbone in aqueous environments (GROMACS/AMBER) .

    Advanced: How to design experiments to study degradation pathways under various pH and temperature conditions?

    Answer:

    • Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 60°C for 24 hours.
    • Analytical workflow : Monitor degradation via UPLC-PDA-MS and identify fragments using high-resolution mass spectrometry .

    Advanced: What considerations are needed when comparing crystallographic data with computational conformation predictions?

    Answer:

    • Torsional angles : Validate DFT-optimized geometries against X-ray torsion values (±5° tolerance) .
    • Hydrogen bonding : Compare experimental (X-ray) and computed (MOPAC) H-bond distances to assess model accuracy .

    Safety: What are the recommended safety protocols for handling this compound?

    Answer:

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods during synthesis to prevent inhalation of tert-butylamine vapors .
    • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

    Retrosynthesis Analysis

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    Strategy Settings

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(Tert-butylamino)-N-methylpropanamide
    Reactant of Route 2
    Reactant of Route 2
    3-(Tert-butylamino)-N-methylpropanamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.